molecular formula C14H14N4O B1452131 1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-61-9

1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B1452131
CAS No.: 1105196-61-9
M. Wt: 254.29 g/mol
InChI Key: FBKBWQSLXAFXRS-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a useful research compound. Its molecular formula is C14H14N4O and its molecular weight is 254.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound “1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound interacts with RIPK1 and inhibits its kinase activity. It has a high binding affinity for RIPK1, with an IC50 value of 59.8 nM, indicating a strong inhibitory effect . The compound effectively blocks TNFα-induced necroptosis in human and mouse cells and inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .

Biochemical Pathways

The compound affects the necroptosis signaling pathway, specifically the RIPK1/RIPK3/MLKL pathway. By inhibiting RIPK1, it disrupts the pathway and prevents the induction of necroptosis, a form of programmed cell death .

Pharmacokinetics

In liver microsome studies, the compound showed acceptable pharmacokinetic characteristics. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . The oral bioavailability of the compound is 59.55%, indicating that a significant proportion of the administered dose reaches the systemic circulation .

Result of Action

The compound’s action results in the effective blocking of necroptosis in cells. This can protect cells from death and potentially alleviate symptoms in various inflammatory diseases .

Biochemical Analysis

Biochemical Properties

1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), inhibiting their activity and thereby modulating inflammatory and signaling pathways . Additionally, it binds to specific protein receptors, influencing cellular responses and biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . It also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and altering biochemical pathways . This compound also interacts with DNA and RNA, affecting gene transcription and translation processes. Furthermore, it modulates the activity of various signaling molecules, leading to changes in cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it may degrade over extended periods or under specific environmental factors . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites can further interact with other biochemical pathways, affecting metabolic flux and metabolite levels. The compound also influences the activity of key metabolic enzymes, altering cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It accumulates in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In these compartments, it interacts with key biomolecules, modulating cellular processes and responses.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-8-4-5-12(9(2)6-8)18-13-11(7-15-18)10(3)16-17-14(13)19/h4-7H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKBWQSLXAFXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 3
1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 4
1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 5
1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 6
1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.